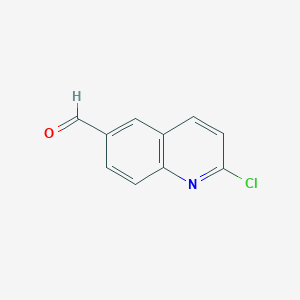

2-Chloroquinoline-6-carbaldehyde

概要

説明

2-Chloroquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6ClNO It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses electron-rich aromatic compounds or alkenes with iminium salts obtained from formamides (such as DMF or N-methyl formanilide) and acid chlorides (such as POCl3). The initial step is an iminoalkylation, which is essentially an electrophilic substitution .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

化学反応の分析

Types of Reactions: 2-Chloroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

Major Products:

Oxidation: 2-Chloroquinoline-6-carboxylic acid.

Reduction: 2-Chloroquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry Applications

2-Chloroquinoline-6-carbaldehyde has been studied for its biological activities, particularly its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. For example, studies have shown that certain synthesized compounds derived from this aldehyde demonstrate effective inhibition against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Quinoline derivatives are known to exhibit cytotoxic effects on various cancer cell lines. For instance, compounds synthesized from this compound have shown promising results in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives, including those derived from this compound. These compounds have been investigated for their effectiveness against viruses like HIV and influenza, demonstrating the ability to inhibit viral replication .

Synthetic Applications

The versatility of this compound as a synthetic intermediate is notable in the development of various heterocyclic compounds.

Synthesis of Heterocycles

This compound serves as a precursor for the synthesis of various heterocycles, which are crucial in pharmaceutical chemistry. For example, it can be transformed into pyrazoles and pyridines through condensation reactions with hydrazines or other nucleophiles .

Building Block for Drug Development

The structural features of this compound make it an excellent scaffold for drug development. Researchers have utilized it to create novel compounds with enhanced biological activity and reduced toxicity profiles .

Antibacterial Screening

A recent study focused on synthesizing ester derivatives from 6-substituted 2-chloroquinoline-3-carbaldehyde and evaluating their antibacterial properties. The synthesized compounds displayed significant activity against multiple bacterial strains, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity Assessment

Another study investigated the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity . The study also explored the mechanisms behind this activity, including apoptosis induction and inhibition of specific oncogenic pathways.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-Chloroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloroquinoline-4-carbaldehyde

- 2-Chloroquinoline-5-carbaldehyde

Comparison: While all these compounds share the quinoline core structure, their reactivity and applications can vary significantly due to the position of the chloro and aldehyde groups.

生物活性

2-Chloroquinoline-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a quinoline core with a chloro substituent at the 2-position and an aldehyde group at the 6-position. This structure contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 15.625 to 62.5 μM, demonstrating bactericidal activity through the inhibition of protein synthesis and nucleic acid production pathways .

Table 1: Antimicrobial Activity of 2-Chloroquinoline Derivatives

| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | S. aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| E. coli | 31.25 - 125 | Disruption of nucleic acid production | |

| Bacillus spizizenii | Not specified | Bactericidal action |

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 proteases, specifically the main protease (MPro) and papain-like protease (PL Pro). Inhibitors based on this compound have shown promising results with values lower than 2 μM, indicating strong binding affinity and potential therapeutic applications against COVID-19 .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition.

- Cell Penetration : The chloro substituent increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

- Biofilm Disruption : Some derivatives exhibit activity against biofilms formed by pathogenic bacteria, enhancing their utility in treating infections resistant to conventional antibiotics .

Case Studies

- Antibacterial Screening : A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy. The most active compounds demonstrated significant inhibition against both planktonic and biofilm forms of bacteria, suggesting their potential as therapeutic agents against resistant strains .

- Cytotoxicity Assessments : In evaluating the cytotoxic effects of these derivatives on human cell lines, researchers found that several compounds exhibited low toxicity while maintaining antibacterial activity, thereby supporting their development as safe therapeutic options .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. Modifications to the quinoline core or substituents can significantly influence their antimicrobial potency and selectivity .

Table 2: Structure-Activity Relationships in Quinoline Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of imine groups | Enhanced binding to proteases |

| Alteration of alkyl side chains | Improved membrane penetration |

| Variation in halogen substituents | Modulated lipophilicity |

特性

IUPAC Name |

2-chloroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXFGSDIVFFZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460137 | |

| Record name | 2-chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791626-59-0 | |

| Record name | 2-chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。